![molecular formula C16H14N4O2S2 B2936091 2,4-Dimethyl-5-(6-((4-nitrobenzyl)thio)pyridazin-3-yl)thiazole CAS No. 894009-74-6](/img/structure/B2936091.png)
2,4-Dimethyl-5-(6-((4-nitrobenzyl)thio)pyridazin-3-yl)thiazole
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Description
2,4-Dimethyl-5-(6-((4-nitrobenzyl)thio)pyridazin-3-yl)thiazole, also known as ‘compound 1’, is a synthetic drug that has recently gained attention in the realm of scientific research. It is a derivative of pyridazin and thiazole .
Molecular Structure Analysis
The molecular formula of this compound is C16H14N4O2S2 and it has a molecular weight of 358.43. Thiazoles, which are part of this compound, are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .Scientific Research Applications
Antitumor and Cytotoxic Activity
Thiazoles have been synthesized and reported to show cytotoxicity activity against various human tumor cell lines. For example, certain thiazole derivatives demonstrated potent effects on prostate cancer .
Antimicrobial Activity
Similar compounds have been synthesized and screened for their antimicrobial activity against a range of microorganisms. This suggests that our compound of interest could potentially be explored for its efficacy in combating bacterial or fungal infections .
Anti-HIV Activity
Indole derivatives with a thiazole component have been synthesized and screened for anti-HIV activity against different strains of the virus. This indicates a possible research application of our compound in antiviral therapies .
properties
IUPAC Name |
2,4-dimethyl-5-[6-[(4-nitrophenyl)methylsulfanyl]pyridazin-3-yl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S2/c1-10-16(24-11(2)17-10)14-7-8-15(19-18-14)23-9-12-3-5-13(6-4-12)20(21)22/h3-8H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWCSXJXXOIQRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN=C(C=C2)SCC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethyl-5-(6-((4-nitrobenzyl)thio)pyridazin-3-yl)thiazole |
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